Product packaging for Diethyl pyrrolidine-2,5-dicarboxylate(Cat. No.:CAS No. 41994-50-7)

Diethyl pyrrolidine-2,5-dicarboxylate

Cat. No.: B1590625
CAS No.: 41994-50-7
M. Wt: 215.25 g/mol
InChI Key: XDYNGPAGOCWBMK-UHFFFAOYSA-N
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Description

Significance of the Pyrrolidine (B122466) Ring System in Organic Synthesis and Drug Discovery

The pyrrolidine ring, a five-membered nitrogen-containing saturated heterocycle also known as tetrahydropyrrole, is a cornerstone scaffold in the fields of organic synthesis and medicinal chemistry. nih.govwikipedia.org Its significance stems from several key features that make it a highly valuable component in the design of new molecules. As a saturated, sp³-hybridized system, the pyrrolidine ring is non-planar, which allows for a greater exploration of three-dimensional chemical space compared to its flat aromatic counterpart, pyrrole (B145914). nih.govresearchgate.net This non-planarity, which leads to a phenomenon known as "pseudorotation," provides a rigid and stereochemically defined framework for orienting substituents in precise spatial arrangements. researchgate.net

This three-dimensional complexity is crucial in drug discovery, where the specific geometry of a molecule dictates its ability to bind to biological targets like proteins and enzymes. researchgate.net The stereogenic carbon atoms within the pyrrolidine ring allow for the creation of multiple stereoisomers, where the spatial orientation of substituents can lead to vastly different biological profiles. nih.govdntb.gov.ua Consequently, the pyrrolidine nucleus is one of the most prevalent five-membered non-aromatic nitrogen heterocycles found in drugs approved by the U.S. Food and Drug Administration (FDA). nih.gov Its structure is integral to numerous natural alkaloids, such as nicotine (B1678760) and hygrine, as well as a wide array of synthetic drugs with diverse therapeutic applications, including the antiviral agent anisomycin (B549157) and the antihypertensive drug captopril. nih.govwikipedia.org Beyond medicine, pyrrolidine derivatives are widely employed as organocatalysts and chiral controllers in asymmetric synthesis. nih.gov

Overview of Pyrrolidine-2,5-dicarboxylate Derivatives: Historical Context and Emerging Research Avenues

Within the broad family of pyrrolidine-containing molecules, derivatives functionalized at the 2 and 5 positions are of particular importance. Historically, related structures such as pyrrolidine-2,5-diones (succinimides) have long been recognized for their biological activity, notably as anticonvulsant agents. nih.govnih.gov These dione (B5365651) derivatives are key components in hybrid molecules designed to suppress various types of seizures by interacting with neuronal voltage-sensitive sodium and calcium channels. nih.govnih.gov

More recently, research has expanded to explore the potential of other 2,5-disubstituted pyrrolidines, including pyrrolidine-2,5-dicarboxylates and their derivatives. These scaffolds are valuable intermediates in both organic and medicinal chemistry. researchgate.net Emerging research avenues focus on using this core structure to develop novel therapeutic agents. For instance, derivatives of pyroglutamic acid ((2S)-5-oxopyrrolidine-2-carboxylic acid) have been investigated as potent inhibitors of autotaxin (ATX), an enzyme implicated in inflammatory conditions. nih.gov Other studies have focused on synthesizing pyrrolidine carboxamide derivatives that exhibit promising antiplasmodial and antioxidant activities, highlighting the scaffold's potential in developing treatments for malaria. plos.org These research trends underscore the ongoing utility of the pyrrolidine-2,5-disubstituted framework as a versatile platform for creating complex and biologically active molecules.

Unique Structural and Stereochemical Attributes of Diethyl Pyrrolidine-2,5-dicarboxylate

This compound is characterized by a central pyrrolidine ring with ethyl ester (ethoxycarbonyl) groups attached to the carbon atoms at positions 2 and 5. evitachem.com The presence of chiral centers at these two positions gives rise to significant stereochemical complexity. The compound can exist as different stereoisomers, primarily as cis and trans diastereomers, depending on the relative orientation of the two ester groups.

In the trans isomer , the two ethyl ester groups are on opposite sides of the pyrrolidine ring.

In the cis isomer , the ester groups are on the same side of the ring.

Current State of Research and Future Directions for this compound Studies

Current research on this compound and its parent scaffold is primarily focused on its application as a versatile synthetic intermediate for constructing more complex and pharmacologically active molecules. evitachem.com Its bifunctional nature, with two reactive ester groups and a secondary amine, makes it an ideal starting material for building diverse molecular architectures.

One major research direction is its use as a precursor in medicinal chemistry. Studies indicate its role in the synthesis of potential cancer therapeutics and as a building block for enzyme inhibitors and receptor modulators. evitachem.com The pyrrolidine-2,5-dicarboxylate core is being incorporated into novel structures targeting a range of diseases. For example, related pyrrolidine phosphonates are being developed to target imidazoline (B1206853) I2 receptors, which are implicated in neurodegenerative conditions like Alzheimer's disease. mdpi.comnih.gov This highlights a future direction where the scaffold could be instrumental in creating new central nervous system therapies.

In synthetic organic chemistry, the compound is used as an intermediate in the photochemical synthesis of complex heterocyclic systems, such as tricyclic aziridines. evitachem.com Furthermore, chiral versions of 2,5-disubstituted pyrrolidines are being designed as highly effective organocatalysts for enantioselective reactions, a key area in modern green chemistry. rsc.org Future studies are likely to continue exploiting the stereochemically rich and functionally dense nature of this compound to access novel chemical matter for applications in drug discovery, materials science, and catalysis.

Chemical Compound Data

Below are the properties for this compound and its common forms.

PropertyValueIsomer/Form
Chemical Formula C₁₀H₁₇NO₄General
PubChem CID 13228037General nih.gov
CAS Number 41994-50-7General chemicalbook.com
Chemical Formula C₁₀H₁₈ClNO₄Hydrochloride Salt
Molecular Weight 251.71 g/mol Hydrochloride Salt evitachem.com
CAS Number 90979-49-0Hydrochloride Salt evitachem.com
Chemical Formula C₁₀H₁₇NO₄trans isomer
Molecular Weight 215.25 g/mol trans isomer jwpharmlab.com
CAS Number 50990-25-5trans isomer jwpharmlab.com
CAS Number 2059911-95-2(2S,5S)-cis isomer chemicalbook.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H17NO4 B1590625 Diethyl pyrrolidine-2,5-dicarboxylate CAS No. 41994-50-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

diethyl pyrrolidine-2,5-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO4/c1-3-14-9(12)7-5-6-8(11-7)10(13)15-4-2/h7-8,11H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDYNGPAGOCWBMK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCC(N1)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70530223
Record name Diethyl pyrrolidine-2,5-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70530223
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41994-50-7
Record name 2,5-Pyrrolidinedicarboxylic acid, 2,5-diethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=41994-50-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Diethyl pyrrolidine-2,5-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70530223
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for Diethyl Pyrrolidine 2,5 Dicarboxylate and Its Derivatives

Stereoselective and Asymmetric Synthesis Strategies

Control over the stereochemistry at the C2 and C5 positions of the pyrrolidine (B122466) ring is crucial for its application in various fields. The following subsections explore enantioselective and diastereoselective methods to achieve this control.

Enantioselective Approaches for Diethyl Pyrrolidine-2,5-dicarboxylate Chirality Control

Enantiomerically pure 2,5-disubstituted pyrrolidines are valuable building blocks. acs.org Several strategies have been developed to control the absolute stereochemistry of these compounds.

One effective method involves biocatalysis. The kinetic resolution of racemic trans-pyrrolidine-2,5-dicarboxamides using amidase-containing microbial whole cells, such as Rhodococcus erythropolis AJ270, has been reported to yield (2S,5S)-pyrrolidine-2,5-dicarboxamide and (2R,5R)-5-carbamoylpyrrolidine-2-carboxylic acid with high enantioselectivity. acs.org Similarly, the desymmetrization of mesocis-pyrrolidinedicarboxamide with the same biocatalyst provides enantiomerically pure (2R,5S)-5-carbamoylpyrrolidine-2-carboxylic acid in nearly quantitative yield. acs.org These products can then be chemically hydrolyzed to the corresponding dicarboxylic acids, providing access to both antipodes of pyrrolidine-2,5-dicarboxylic acid. acs.org

Another approach is the enantioselective lithiation of N-Boc-pyrrolidine. The use of s-butyllithium complexed with (-)-sparteine (B7772259) allows for an enantioselective deprotonation. The resulting configurationally stable lithiated species can react with various electrophiles to produce enantioenriched 2,5-disubstituted pyrrolidines. nih.gov

Diastereoselective Synthesis Routes to Pyrrolidine-2,5-dicarboxylate Stereoisomers

Diastereoselective synthesis is key to obtaining specific stereoisomers of polysubstituted pyrrolidines. The 1,3-dipolar cycloaddition of azomethine ylides with various dipolarophiles is a powerful tool for the regio- and stereoselective construction of the pyrrolidine ring. nih.gov

For instance, the thermal multicomponent 1,3-dipolar cycloaddition of α-amino esters (derived from glycine (B1666218), alanine, etc.) with ethyl glyoxylate (B1226380) and a dipolarophile like maleimides or methyl acrylate (B77674) can diastereoselectively produce new polysubstituted pyrrolidine derivatives. researchgate.net These reactions often favor the formation of endo-cycloadducts, leading to a predominance of the 2,5-cis stereoisomer. researchgate.net The choice of reactants and reaction conditions, such as microwave-assisted heating, can influence the diastereoselectivity of the cycloaddition. researchgate.net

Application of Chiral Catalysts and Auxiliaries in Asymmetric Pyrrolidine Dicarboxylate Synthesis

The use of chiral catalysts and auxiliaries is a cornerstone of modern asymmetric synthesis. Chiral pyrrolidine-based structures themselves are often employed as organocatalysts. nih.gov Their synthesis, therefore, is of great importance.

Various chiral catalysts have been developed for the synthesis of pyrrolidines. Chiral copper catalysts derived from a single chiral source have shown versatility in asymmetric synthesis. morressier.com Chiral diamines with a pyrrolidine ring are effective ligands in asymmetric reactions, including hydrogenation. researchgate.netdocumentsdelivered.com For example, new chiral 1,2-diamines have been synthesized and attached to polymer supports, allowing for catalyst recyclability in the asymmetric hydrogenation of ketones. researchgate.net

Chiral phosphoramidite-silver(I) complexes have been used to catalyze the 1,3-dipolar cycloaddition of azomethine ylides, leading to the diastereo- and enantioselective synthesis of exo-nitroprolinates. researchgate.net Additionally, chiral auxiliaries, such as the limonene-based chiral auxiliary, have been employed in the synthesis of chiral vinyl aziridines, which are precursors to chiral 3-pyrrolines. nih.gov

Pyrrolidine Ring Construction Methodologies

The formation of the five-membered nitrogen-containing ring is the key step in the synthesis of pyrrolidine derivatives. Cycloaddition reactions and ring expansion methodologies are two prominent strategies.

Cycloaddition Reactions in Pyrrolidine-2,5-dicarboxylate Formation

[3+2] cycloaddition reactions are a highly efficient method for constructing the pyrrolidine skeleton. nih.gov The reaction of azomethine ylides, often generated in situ from the decarboxylative condensation of an α-amino acid like L-proline or glycine with a carbonyl compound, with various alkenes and alkynes is a widely used approach. nih.govnih.govmdpi.com This method allows for the creation of polysubstituted pyrrolidines with good stereocontrol. nih.gov

For example, the decarboxylative 1,3-dipolar cycloaddition of L-proline and isatin (B1672199) generates an azomethine ylide that can react with dipolarophiles like 5-benzylideneimidazolidine-2,4-dione to produce spiro-pyrrolidines in a regio- and diastereoselective manner. nih.gov Glycine-based [3+2] cycloadditions are also a versatile strategy for synthesizing pyrrolidine-containing polycyclic compounds. mdpi.com

Photoredox catalysis has enabled the formal [3+2] cycloaddition of cyclopropyl (B3062369) ketones with hydrazones to synthesize a range of structurally diverse pyrrolidines. researchgate.net

Cycloaddition ApproachReactantsCatalyst/ConditionsProduct TypeRef
1,3-Dipolar CycloadditionIsatin, L-proline, 5-benzylideneimidazolidine-2,4-dioneHeatSpiro-pyrrolidine nih.gov
Multicomponent 1,3-Dipolar CycloadditionDiethyl aminomalonate, ethyl glyoxylate, maleimidesMicrowave heatingPolysubstituted pyrrolidine researchgate.net
Photo-promoted Ring ContractionPyridines, silylboraneLightPyrrolidine derivative nih.gov
Photocatalytic [3+2] CycloadditionCyclopropyl ketones, hydrazonesYb(OTf)₃, Ir(4-CF₃-ppy)₃, blue LEDPyrrolidine researchgate.net

Ring Expansion Methodologies from Aziridine (B145994) Precursors

Ring expansion reactions provide an alternative route to the pyrrolidine core, often starting from strained three-membered aziridine rings. The ring expansion of vinylaziridines, in particular, has been developed as a practical method to access chiral 3-pyrrolines. nih.govnih.gov

This transformation can be catalyzed by copper(II) hexafluoroacetylacetonate (Cu(hfacac)₂), where both cis- and trans-vinyl aziridines readily expand to 3-pyrrolines in excellent yields. nih.gov The stereochemistry of the starting aziridine is transferred to the pyrroline (B1223166) product, making this a stereospecific process. nih.gov This methodology allows for control over the substitution pattern of the resulting pyrroline by choosing the appropriate aziridine precursor. nih.gov

A novel approach to dehydropiperidines involves the reaction of an aziridine with a vinyl diazoester carbene precursor, which proceeds through an aziridinium (B1262131) ylide intermediate followed by a pseudo- nih.govnih.gov-sigmatropic rearrangement to expand the ring. springernature.com While this specific example leads to a six-membered ring, the principle of using ylide intermediates for ring expansion is a valuable strategy in heterocyclic synthesis.

Aziridine PrecursorCatalyst/ReagentProductKey FeatureRef
Chiral Vinyl AziridinesCu(hfacac)₂Chiral 3-PyrrolinesStereospecific ring expansion nih.gov
cis-Bicyclic AziridineRh₂(OAc)₄, Davies' vinyl styrenyl diazoacetateDehydropiperidinesPseudo- nih.govnih.gov-sigmatropic rearrangement springernature.com

Multicomponent Reaction Strategies for Pyrrolidine Dicarboxylate Assembly

Multicomponent reactions (MCRs) have emerged as powerful and efficient tools in organic synthesis, allowing for the construction of complex molecular architectures in a single step from three or more starting materials. researchgate.net This approach offers significant advantages, including high atom economy, procedural simplicity, and reduced waste generation compared to traditional multi-step syntheses. researchgate.net In the context of pyrrolidine dicarboxylates, MCRs provide a direct and versatile route to highly functionalized scaffolds.

A prevalent MCR strategy for assembling the pyrrolidine core is the [3+2] cycloaddition reaction involving azomethine ylides. tandfonline.comnih.gov These 1,3-dipoles can be generated in situ from the condensation of an α-amino acid ester (such as a derivative of glycine or proline) with an aldehyde. tandfonline.com The resulting azomethine ylide then reacts with a dipolarophile, typically an activated alkene like a maleate (B1232345) or fumarate (B1241708) derivative, to yield the substituted pyrrolidine ring. The choice of reactants, catalysts, and reaction conditions can be tuned to control the stereochemical outcome of the reaction, making it a valuable method for asymmetric synthesis. acs.org

Research has demonstrated the diastereoselective synthesis of substituted pyrrolidines through MCRs involving optically active precursors. nih.gov For instance, a one-pot reaction of an optically active phenyldihydrofuran, an N-tosyl imino ester, and a silane (B1218182) reagent, catalyzed by a Lewis acid like titanium tetrachloride (TiCl₄), can construct up to three stereogenic centers in a single operation with high diastereoselectivity. nih.gov While this specific example leads to a different substitution pattern, the principle illustrates the power of MCRs in creating stereochemically rich pyrrolidine structures.

Another approach involves the one-pot, three-component reaction between aldehydes, amino acid esters, and chalcones. tandfonline.com This process typically begins with the formation of a Schiff base from the aldehyde and amino acid ester, which then undergoes a Michael addition with the chalcone, followed by cyclization to form the pyrrolidine ring. tandfonline.com Catalysts such as iodine (I₂) and bases like potassium carbonate (K₂CO₃) are often employed to facilitate these transformations. tandfonline.com

Reaction TypeReactantsCatalyst/ReagentKey Features
[3+2] Cycloaddition Aldehydes, Amino Acid Esters, Alkenyl DipolarophilesVaries (e.g., Lewis acids, organocatalysts)In situ generation of azomethine ylides; high control over regio- and stereoselectivity. tandfonline.comnih.gov
Asymmetric MCR Optically Active Phenyldihydrofuran, N-Tosyl Imino Ester, AllyltrimethylsilaneTiCl₄Constructs up to three contiguous stereocenters in one step with high diastereoselectivity. nih.gov
One-Pot Synthesis Aldehydes, Amino Acid Esters, ChalconesI₂, K₂CO₃Sequential Schiff base formation and Michael addition/cyclization cascade. tandfonline.com

Derivatization and Transformation from Precursor Molecules

Synthesis via Ring Contraction from Heterocyclic Precursors (e.g., 1,4-thiazine)

Ring contraction of larger heterocyclic systems presents a novel and sometimes unexpected pathway to pyrrolidine derivatives. A notable example is the synthesis of diethyl pyrrole-2,5-dicarboxylate via a base-induced ring contraction of a 1,4-thiazine precursor. mdpi.comresearchgate.net This transformation represents an unusual skeletal rearrangement for a monocyclic thiazine (B8601807). mdpi.com

The synthesis begins with the preparation of diethyl 3,4-dihydro-2H-1,4-thiazine-3,5-dicarboxylate from the reaction of ethyl bromopyruvate and cysteine ethyl ester hydrochloride. mdpi.com This dihydrothiazine intermediate is then dehydrogenated to the corresponding 1,4-thiazine diester using an oxidizing agent like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ). mdpi.com

The crucial ring contraction step occurs when the resulting diethyl 1,4-thiazine-3,5-dicarboxylate is treated with a base, such as sodium hydroxide (B78521) in ethanol (B145695). researchgate.net This process involves the extrusion of elemental sulfur from the thiazine ring, likely from an anionic intermediate, to yield diethyl pyrrole-2,5-dicarboxylate. mdpi.com While this method yields the unsaturated pyrrole (B145914) derivative, subsequent reduction would be necessary to obtain the target this compound.

Although less direct for producing this compound, photo-promoted ring contractions of pyridines have also been developed to afford functionalized pyrrolidine skeletons. osaka-u.ac.jpresearchgate.netnih.gov These reactions, often involving silylboranes, proceed through complex intermediates like vinylazomethine ylides and demonstrate the broad potential of using abundant aromatic heterocycles as starting materials for saturated rings. osaka-u.ac.jpresearchgate.netnih.govnih.gov

PrecursorReactionReagentsProduct
Diethyl 1,4-thiazine-3,5-dicarboxylateBase-induced Ring ContractionNaOH, EthanolDiethyl pyrrole-2,5-dicarboxylate researchgate.net
PyridinePhoto-promoted Ring ContractionSilylborane, Light (e.g., 365 nm)N-boryl-6-silyl-2-azabicyclo[3.1.0]hex-3-ene derivative osaka-u.ac.jpresearchgate.net

Conversion of Pyrroline or Pyrrole Derivatives to this compound

The conversion of partially or fully unsaturated five-membered nitrogen heterocycles like pyrrolines and pyrroles into the saturated pyrrolidine ring is a fundamental and widely used synthetic strategy. This transformation is most commonly achieved through catalytic hydrogenation.

The reduction of pyrroline derivatives, specifically 3,4-dihydro-2H-pyrrole systems, to the corresponding pyrrolidines is a standard procedure. For instance, (3,4-dihydro-2H-pyrrol-2-yl)phosphonates can be reduced to furnish the saturated (pyrrolidine-2-yl)phosphonate ring system. nih.gov This reduction can be accomplished using various catalytic systems. Hydrogenation over palladium on carbon (Pd/C) at elevated pressure or chemical reduction using reagents like sodium cyanoborohydride (NaBH₃CN) are effective methods. nih.govmdpi.com These conditions are generally mild enough to be compatible with a range of functional groups, including esters like those in this compound.

Similarly, the aromatic pyrrole ring can be reduced to a pyrrolidine. The synthesis of diethyl pyrrole-2,5-dicarboxylate has been reported through various methods, including the aforementioned ring contraction of a 1,4-thiazine. mdpi.com To obtain the target saturated compound, this pyrrole diester would need to be hydrogenated. Catalytic hydrogenation of the pyrrole ring, while feasible, can sometimes require more forcing conditions than for pyrrolines due to the stability of the aromatic system. Catalysts such as rhodium on alumina (B75360) or ruthenium-based catalysts are often employed for this purpose.

Starting MaterialReactionCatalysts/ReagentsProduct
Diethyl (3,4-dihydro-2H-pyrrol-2-yl)phosphonateCatalytic Hydrogenation20% Pd/C, H₂ (300 psi)Diethyl (pyrrolidin-2-yl)phosphonate nih.govmdpi.com
Substituted Pyrroline-2-phosphonateChemical ReductionNaBH₃CN, CH₃CNSubstituted Pyrrolidine-2-phosphonate nih.gov
Diethyl pyrrole-2,5-dicarboxylateCatalytic Hydrogenation(Implied) Rhodium or Ruthenium catalystsThis compound

Sustainable and Green Chemistry Approaches in Pyrrolidine Dicarboxylate Synthesis

The principles of green chemistry are increasingly influencing the design of synthetic routes for valuable heterocyclic compounds like pyrrolidine dicarboxylates. These approaches aim to enhance efficiency, reduce environmental impact, and improve safety. nih.gov

One key area of development is the use of environmentally benign and recyclable catalysts. For example, the diastereoselective synthesis of functionalized pyrrolidines has been achieved using natural carbohydrate-based solid acid catalysts, such as cellulose (B213188) or starch derivatized with sulfuric acid. nih.gov These catalysts are cost-effective, recyclable, and facilitate metal-free synthesis under mild conditions, offering a sustainable alternative to traditional Lewis acids. nih.gov

Microwave-assisted organic synthesis (MAOS) has also been recognized as a green chemistry tool that can significantly accelerate the synthesis of pyrrolidine derivatives. nih.gov Microwave heating can lead to shorter reaction times, increased yields, and enhanced product purity compared to conventional heating methods.

The inherent efficiency of multicomponent reactions (MCRs) aligns well with the goals of green chemistry. By combining several reaction steps into a single operation, MCRs minimize the use of solvents, reagents, and energy required for purification of intermediates, thereby reducing waste. researchgate.net

Furthermore, the selection of starting materials can contribute to a greener synthesis. The use of abundant and renewable precursors is a central tenet of sustainable chemistry. While not always directly applicable to this compound, the concept of using bio-based building blocks, such as 2-pyranone-4,6-dicarboxylic acid derived from lignin (B12514952) biodegradation, as a source for new polyesters points toward future possibilities in green chemical production. researchgate.net

Reactivity and Mechanistic Pathways of Diethyl Pyrrolidine 2,5 Dicarboxylate

Chemical Transformations of the Ester Moieties

The diethyl pyrrolidine-2,5-dicarboxylate molecule possesses two ethyl ester functional groups, which are key sites for a variety of chemical transformations. These reactions allow for the modification of the pyrrolidine (B122466) scaffold, leading to a diverse range of derivatives.

One of the fundamental reactions of the ester groups is hydrolysis . This process, typically carried out under acidic or basic conditions, converts the ethyl esters into carboxylic acids. For instance, treatment of a related diester with sodium hydroxide (B78521) in ethanol (B145695) has been shown to facilitate this transformation. mdpi.comresearchgate.net

The ester moieties can also undergo decarbalkoxylation , which is the removal of the entire ester group. This reaction can be effected in dimethyl sulfoxide (B87167) with the presence of water or added salts. acs.org

Furthermore, the carbonyl group of the esters can be targeted by reducing agents. Strong reducing agents like lithium aluminum hydride can reduce the ester groups to primary alcohols, yielding the corresponding diol. nih.gov This transformation is valuable for synthesizing precursors to various drugs. nih.gov

Another important transformation is transesterification , where the ethyl groups of the esters are exchanged with other alkyl or aryl groups by reacting the diester with a different alcohol in the presence of a suitable catalyst. While not extensively detailed for this specific compound in the provided results, it is a general reaction of esters.

The reactivity of these ester groups is fundamental to the use of this compound as a versatile building block in organic synthesis, enabling the creation of more complex molecules with potential applications in medicinal chemistry. mdpi.comevitachem.com

Reactions Involving the Pyrrolidine Nitrogen Atom (e.g., N-Alkylation, N-Acylation)

The secondary amine within the pyrrolidine ring of this compound is a nucleophilic center and readily participates in various chemical reactions, most notably N-alkylation and N-acylation. evitachem.com These transformations are crucial for introducing a wide array of substituents onto the nitrogen atom, thereby modifying the compound's steric and electronic properties.

N-Alkylation involves the formation of a new carbon-nitrogen bond. This can be achieved by reacting the pyrrolidine with an alkyl halide. For example, the N-benzylation of a similar pyrrolidine dicarboxylate has been reported, yielding the corresponding N-benzylpyrrolidine derivative. nih.gov Reductive N-alkylation is another effective method, where the pyrrolidine is reacted with a carbonyl compound in the presence of a reducing agent. This approach has been used to synthesize a range of N-alkyl-2-pyrrolidones from glutamic acid, a related cyclic amino acid. rsc.org

N-Acylation introduces an acyl group to the nitrogen atom, forming an amide linkage. This is typically accomplished by reacting the pyrrolidine with an acyl chloride, anhydride, or carboxylic acid under appropriate conditions. This reaction is fundamental in peptide synthesis and for the creation of various amide-containing derivatives.

The ability to functionalize the pyrrolidine nitrogen through these reactions significantly expands the synthetic utility of this compound, allowing for the generation of diverse molecular scaffolds.

Stereochemical Control and Diastereoselectivity in Pyrrolidine Dicarboxylate Reactions

The stereochemistry of the two chiral centers at the C2 and C5 positions of this compound plays a critical role in directing the stereochemical outcome of its reactions. The inherent chirality of the molecule can be exploited to achieve high levels of stereochemical control and diastereoselectivity in subsequent transformations.

For instance, in reactions involving the formation of new stereocenters, the existing stereochemistry of the pyrrolidine ring can influence the facial selectivity of the attack of incoming reagents. This is particularly evident in cycloaddition reactions and alkylations. The synthesis of polysubstituted pyrrolidines often proceeds with high diastereoselectivity, which can be controlled by the choice of reactants and reaction conditions. acs.orgnih.gov

Research has shown that the copper(II)-promoted synthesis of 2,5-disubstituted pyrrolidines via intramolecular alkene carboamination occurs with high diastereoselectivity, predominantly yielding the cis stereoisomer. nih.gov Mechanistic studies of these reactions have pointed to a pathway involving a primary carbon radical intermediate. nih.gov Furthermore, the diastereoselectivity can be influenced by the nature of the substituents on the pyrrolidine ring. For example, α-substituted 4-pentenyl sulfonamides favor the formation of 2,5-cis-pyrrolidines with a diastereomeric ratio greater than 20:1, while γ-substituted substrates favor the 2,3-trans pyrrolidine adducts with moderate selectivity. nih.gov

The stereochemical configuration of the starting pyrrolidine derivative is often retained in subsequent reactions. For example, the ring contraction of cis-substituted pyrrolidine-2,5-dicarboxylate leads to the stereoselective formation of the corresponding cis-cyclobutane. nih.gov Similarly, the transformation of an optically pure trans-pyrrolidine derivative to a trans-cyclobutane proceeds with exceptional diastereo- and enantiocontrol. nih.gov This "memory of chirality" is a powerful tool for synthesizing enantiopure compounds. nih.gov

The ability to control the stereochemistry is paramount in the synthesis of biologically active molecules, where specific stereoisomers often exhibit desired therapeutic effects while others may be inactive or even harmful. The stereochemical diversity achievable through reactions of pyrrolidine dicarboxylates makes them valuable synthons in medicinal chemistry. rsc.org

Ring-Opening and Ring-Contraction Transformations (e.g., to Cyclobutanes)

The pyrrolidine ring of this compound and its derivatives can undergo fascinating ring-opening and ring-contraction reactions, leading to the formation of different cyclic and acyclic structures. These transformations provide access to valuable and often synthetically challenging molecular scaffolds. nih.govrsc.orgntu.ac.uk

A notable example is the ring contraction of pyrrolidines to form cyclobutanes . This transformation has been achieved with excellent stereocontrol. nih.govacs.org The reaction proceeds via a thermally generated singlet 1,4-biradical intermediate, which is formed from a 1,1-diazene derived from the pyrrolidine. nih.govacs.org The subsequent extrusion of nitrogen and rapid C-C bond formation leads to the cyclobutane (B1203170) product, often with retention of the original stereochemistry. nih.govacs.org For instance, both cis- and trans-substituted pyrrolidine-2,5-dicarboxylates have been successfully converted to their corresponding cyclobutane derivatives with high diastereoselectivity. nih.gov

Starting PyrrolidineProductYieldDiastereomeric Ratio (dr)Enantiomeric Excess (ee)
Optically pure spirooxindole-pyrrolidineSpirooxindole-cyclobutane46%> 20:197%
cis-pyrrolidine-2,5-dicarboxylatecis-cyclobutane39%--
Optically pure pyrrolidineCyclobutane24%> 20:1> 97%
trans-pyrrolidinetrans-cyclobutane-> 20:1> 99%

Ring-opening reactions of pyrrolidine derivatives have also been explored, although less specifically for the diethyl ester itself in the provided results. These reactions can be initiated by various reagents and conditions, leading to the cleavage of one or more bonds within the pyrrolidine ring. Such transformations can be used to synthesize linear amino acid derivatives or other functionalized acyclic compounds.

These skeletal reorganization reactions highlight the versatility of the pyrrolidine ring system as a template for constructing other important classes of organic molecules.

Detailed Mechanistic Investigations of Key Reactions

The mechanisms of several key reactions involving pyrrolidine dicarboxylates have been the subject of detailed investigations, providing valuable insights into the factors that control their reactivity and selectivity.

[3+2] Cycloaddition Reactions: The formation of the pyrrolidine ring itself often proceeds through a [3+2] dipolar cycloaddition reaction involving an azomethine ylide. acs.orgnih.gov Mechanistic studies, including density functional theory (DFT) calculations, have been employed to understand the regio- and diastereoselectivity of these reactions. nih.gov These studies have revealed a delicate balance between the asynchronicity of the transition state and the interaction energies, which ultimately govern the observed selectivity. nih.gov The reaction often shows high regio- and diastereocontrol depending on the nature of the dipolarophile used. acs.orgnih.gov

Ring Contraction to Cyclobutanes: The mechanism of the ring contraction of pyrrolidines to cyclobutanes has been elucidated to involve a thermally generated singlet 1,4-biradical as a key intermediate. nih.govacs.org This intermediate is formed from a 1,1-diazene precursor, which in turn is generated from the pyrrolidine. The rapid extrusion of nitrogen from the diazene (B1210634) and subsequent C-C bond formation in the biradical leads to the stereoretentive formation of the cyclobutane product. nih.govacs.org The high rate of the final ring-closure step is responsible for the observed memory of chirality. nih.gov

Base-Induced Ring Contraction of Thiazines: An unexpected synthesis of a related pyrrole-2,5-dicarboxylate has been reported from a 1,4-thiazine precursor through a base-induced ring contraction. mdpi.comresearchgate.net The proposed mechanism involves the deprotonation of the thiazine (B8601807) to form an anion, followed by the extrusion of elemental sulfur to yield the pyrrole (B145914) ring. mdpi.comresearchgate.net

Copper-Promoted Aminooxygenation: Mechanistic studies of the copper(II)-promoted intramolecular aminooxygenation of alkenes to form 2,5-disubstituted pyrrolidines have indicated a pathway that proceeds through a primary carbon radical intermediate. nih.gov This radical can be trapped by agents like 2,2,6,6-tetramethylpiperidine-N-oxyl (TEMPO), providing evidence for its existence. nih.gov

These mechanistic investigations are crucial for optimizing reaction conditions, predicting outcomes, and designing new synthetic strategies based on the reactivity of this compound and related compounds.

Advanced Structural Elucidation and Computational Studies of Diethyl Pyrrolidine 2,5 Dicarboxylate

Spectroscopic Methodologies for Stereostructural Assignment and Conformational Analysis (e.g., NMR, X-ray Diffraction)

The definitive three-dimensional structure and conformational preferences of diethyl pyrrolidine-2,5-dicarboxylate and its derivatives are established using a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and single-crystal X-ray diffraction.

NMR spectroscopy is a powerful tool for analyzing the solution-phase conformation of the pyrrolidine (B122466) ring. Techniques such as 1D ¹⁹F-¹H heteronuclear NOE (HOESY) experiments, along with the analysis of vicinal ³J(H,H), ³J(F,H), and other scalar coupling constants, provide detailed insights into ring pucker and substituent orientation. nih.govmdpi.com For instance, in related functionalized pyrrolidine phosphonates, the relative stereochemistry was established based on conformational analyses using vicinal H–H, H–P, and C–P couplings, supported by diagnostic NOESY correlation signals. mdpi.com Quantum mechanical calculations on similar oligopeptides containing pyrrolidine units show the ring can adopt either a Cγ-endo or Cγ-exo pucker, with the endo form being more stable. frontiersin.org These conformational states are often in slow exchange on the NMR timescale, allowing for their individual characterization. frontiersin.org

Table 1: Representative NMR Methodologies for Pyrrolidine Ring Analysis

Technique Information Gained Example Application Citation
Vicinal Coupling Constants (e.g., ³J(H,H)) Dihedral angles, ring pucker conformation Analysis of ring conformations in fluorinated pyrrolidines. nih.gov nih.gov
NOESY/HOESY Through-space proton-proton or proton-heteroatom distances Estimation of ¹⁹F-¹H internuclear distances to determine substituent orientation. nih.gov nih.gov

Single-crystal X-ray diffraction provides unambiguous, solid-state structural data. nih.govnih.govrsc.org For derivatives like substituted diethyl (pyrrolidin-2-yl)phosphonates, X-ray crystallography has been crucial for unequivocally determining the relative stereochemistry of multiple substituents on the pyrrolidine ring. mdpi.comnih.gov This technique confirms the spatial arrangement of atoms, bond lengths, and angles, which is essential for validating computational models and understanding intermolecular interactions, such as hydrogen bonding, in the crystal lattice. researchgate.netnih.gov

Computational Chemistry Approaches to Understand Reactivity and Conformation

Computational chemistry provides a molecular-level understanding of the structural and reactive properties of this compound, complementing experimental findings.

Density Functional Theory (DFT) Studies on Reaction Mechanisms, Transition States, and Energy Landscapes

Density Functional Theory (DFT) is extensively used to investigate reaction pathways involving pyrrolidine structures. acs.orgacs.org For example, DFT calculations have been employed to unveil the mechanism for the stereospecific synthesis of cyclobutanes from pyrrolidines. acs.org These studies identify the rate-determining step, which involves the release of N₂ from a 1,1-diazene intermediate to form a 1,4-biradical, and explain the observed stereoretention through a subsequent barrierless collapse. acs.orgacs.org

DFT is also used to model the transition states of C-H amination reactions that form the pyrrolidine ring, providing a model for diastereoinduction. acs.org By calculating the energies of different transition states, researchers can predict and rationalize the stereochemical outcome of a reaction. Furthermore, DFT calculations are used to optimize the geometry of molecules, calculate HOMO-LUMO energy gaps, and study the electronic properties of pyrrolidine derivatives and related heterocyclic systems. researchgate.netresearchgate.netacs.org The nature of transition states and intermediates is confirmed through frequency calculations and intrinsic reaction coordinate (IRC) procedures. acs.org

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a powerful computational tool for exploring the conformational landscape and intermolecular interactions of molecules like this compound over time. scispace.comnih.gov By simulating the movement of atoms, MD can reveal the dynamic behavior of the flexible pyrrolidine ring and its substituents in different environments, such as in solution. nih.gov

These simulations are crucial for understanding how the molecule interacts with other molecules, including solvents or biological targets. For instance, MD simulations have been used to study the interactions between charged polyamines and DNA, and to investigate the conformational stability of ligand-receptor complexes involving pyrrolidine derivatives. scispace.comnih.gov The results from MD can be combined with free energy calculations, such as MM-GBSA (Molecular Mechanics/Generalized Born Surface Area), to assess the stability of different conformations and binding modes. scispace.com While specific MD studies focusing solely on this compound are not prominent, the methodology is widely applied to understand the behavior of structurally related and more complex systems. scispace.comnih.gov

Elucidation of Amide Bond Rotational Barriers in Pyrrolidine-2,5-dicarboxylate Derivatives

The rotation around the amide C-N bond in N-acylated pyrrolidine derivatives is a critical factor in the conformational dynamics of peptides and other biomolecules. This rotational barrier has been investigated using both experimental (dynamic NMR) and computational (DFT) methods. researchgate.netnih.gov

Studies on derivatives of meso and racemic pyrrolidine-2,5-dicarboxylic acids have determined the energy barriers for this rotation. The process involves distinct transition states, and calculations have shown that the rotational barrier is influenced by the stereochemistry of the pyrrolidine ring. researchgate.net For example, DFT and MP2 calculations have yielded rotational barriers in the range of 61 to 66 kJ/mol for related amides. researchgate.net These theoretical estimates, which often show good agreement with experimental data, reveal that the energy barrier can be influenced by factors such as steric hindrance and the polarity of the solvent, which affects dipole-dipole interactions in the transition state. nih.gov

Table 2: Calculated Amide Rotational Barriers in Related Amides

Compound Type Method Calculated Barrier (kJ/mol) Key Finding Citation
Carbamate-protected diethanolamines DFT/MP2 61 - 66 Barrier dependent on size of peripheral groups. researchgate.net
N,N-dimethylacetamide G2(MP2) Matches experimental gas-phase barriers Lower barrier than formamide (B127407) due to ground-state repulsion. researchgate.net

Applications of Diethyl Pyrrolidine 2,5 Dicarboxylate in Contemporary Research

Role as a Key Intermediate in the Synthesis of Complex Organic Molecules

Diethyl pyrrolidine-2,5-dicarboxylate serves as a pivotal building block in the construction of more complex molecular architectures. Its pyrrolidine (B122466) core and strategically placed ester functionalities allow for a wide range of chemical transformations. Organic chemists utilize this compound as a starting material or a key intermediate to access structurally diverse and often biologically significant molecules.

The synthesis of functionalized pyrrolidines is a significant area of research, and this compound provides a reliable entry point. For example, it has been used as a precursor in the photochemical synthesis of tricyclic aziridines. mdpi.com Furthermore, its derivatives are instrumental in creating polysubstituted pyrrolidines, which are sought-after scaffolds in drug discovery. nih.gov Research has demonstrated methods for the diastereoselective synthesis of various substituted (pyrrolidin-2-yl)phosphonates starting from related pyrrolidine structures, highlighting the ring's utility in generating molecular diversity. nih.gov The transformation of the pyrrolidine-2,5-dicarboxylate framework into pyrrolidinone-containing phosphonates has also been explored, yielding compounds recognized for their potential biological activities. mdpi.com

The versatility of the pyrrolidine scaffold, of which this compound is a prime example, allows for its incorporation into a variety of complex structures through multi-step synthetic sequences.

Table 1: Examples of Complex Molecules Synthesized from Pyrrolidine Intermediates

Target Molecule Class Synthetic Utility of Pyrrolidine Intermediate Reference
Tricyclic Aziridines Used as a precursor in photochemical synthesis reactions. mdpi.com
Pyrrolo[1,2-b]pyridazines Serves as a key building block for constructing the fused heterocyclic system. mdpi.com
Functionalized (Pyrrolidin-2-yl)phosphonates Acts as a foundational structure for creating phosphoproline analogues. mdpi.com
Polysubstituted Pyrrolidines Enables the synthesis of diverse pyrrolidine scaffolds for drug discovery. nih.govnih.gov

Precursor in Medicinal Chemistry Research

The pyrrolidine ring is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs. nih.gov this compound's structural features make it an attractive starting point for the development of new therapeutic agents.

L-proline is a proteinogenic amino acid with a unique cyclic structure that imparts significant conformational constraints on peptides. sigmaaldrich.com It plays crucial roles in protein synthesis, metabolism, and as an organocatalyst. sigmaaldrich.comresearchgate.net Due to the structural analogy—L-proline is pyrrolidine-2-carboxylic acid—this compound is an ideal precursor for the synthesis of proline analogues. sigmaaldrich.comanaspec.com Researchers modify the core pyrrolidine ring to create derivatives that can fine-tune biological or physicochemical properties. sigmaaldrich.comnih.gov While not directly used as a prodrug itself, its framework is essential for developing novel proline derivatives and analogues which are investigated for various therapeutic applications, including their potential to modulate protein folding or act as enzyme inhibitors. sigmaaldrich.com

The pyrrolidine scaffold is actively investigated in the context of central nervous system (CNS) disorders. nih.gov Certain naturally occurring pyrrolidine dicarboxylate derivatives, such as kainic acid, are potent neuroexcitatory agents and are used as pharmacological tools to study glutamate (B1630785) receptors in the CNS. nih.gov Other related derivatives, acromelic acids, also act as potent neurotoxins and receptor agonists. nih.gov Research into synthetic pyrrolidine derivatives has aimed to find therapeutic agents. For example, studies have explored pyrrolidine-based compounds for their potential to ameliorate cognitive decline in murine models of Alzheimer's disease. nih.gov The investigation of L-trans-pyrrolidine-2,4-dicarboxylate, a related compound, has been used to model neuronal damage and test neuroprotective strategies in vitro. nih.gov

Oxidative stress is a key factor in the pathology of many neurodegenerative diseases. nih.gov Consequently, there is significant interest in developing neuroprotective agents with antioxidant capabilities. The pyrrolidine scaffold is among the heterocyclic structures explored for this purpose. Research has shown that certain pyrrolidine derivatives exhibit neuroprotective effects in various in vitro models. nih.gov Studies on phytochemicals containing heterocyclic cores have demonstrated their potential to protect against neurodegeneration by boosting antioxidant systems and inducing neurotrophic factors. nih.gov This has inspired the synthesis of pyrrolidine derivatives designed to possess both antioxidant and neuroprotective properties, aiming to offer a dual approach to combating neuronal damage.

The concept of using a core molecular structure, or scaffold, and modifying its peripheral functional groups is a cornerstone of modern drug discovery. The pyrrolidine-2,5-dione moiety, which is closely related to this compound, has proven to be a particularly fruitful scaffold for developing novel anticonvulsant agents. nih.govnih.gov

By employing a molecular hybridization strategy, scientists have merged structural fragments of known antiepileptic drugs (AEDs) onto the pyrrolidine-2,5-dione framework. nih.gov This approach has yielded hybrid compounds with a broad spectrum of anticonvulsant activity in key preclinical models, such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests. nih.govnih.govscilit.com Some of these novel compounds have shown greater efficacy and a better safety profile than existing AEDs. nih.gov Beyond anticonvulsants, the pyrrolidine scaffold is also integral to the design of various enzyme inhibitors, including potential inhibitors of α-glucosidases and peptidases. mdpi.com

Table 2: Research Findings on Biologically Active Pyrrolidine-2,5-dione Derivatives

Derivative Class Biological Target/Activity Key Research Finding Preclinical Model(s) Reference
Hybrid Pyrrolidine-2,5-diones Anticonvulsant Compounds showed a broad spectrum of protection and potent efficacy. Maximal Electroshock (MES) test, subcutaneous Pentylenetetrazole (scPTZ) test, 6 Hz test nih.govscilit.com
1,3-Disubstituted Pyrrolidine-2,5-diones Anticonvulsant (Voltage-gated sodium/calcium channels) Derivatives screened for activity against seizures. MES and scPTZ tests nih.gov
Pyrrolidine-2,5-dione-acetamides Anticonvulsant Certain derivatives emerged as more effective than the established drug Valproic Acid (VPA). MES and 6 Hz tests nih.gov
Pyrrolidine-based hybrids Multi-target agents Designed to interact with multiple biological targets, potentially reducing drug resistance. Various in vivo models of epilepsy nih.gov

Utilization in Asymmetric Organocatalysis

Asymmetric organocatalysis, which uses small organic molecules to catalyze chemical reactions enantioselectively, has become a third pillar of catalysis alongside metal and biocatalysis. nih.govbeilstein-journals.org Within this field, the pyrrolidine structure is considered a "privileged motif" due to its conformational rigidity and the presence of a secondary amine, which is key for its catalytic activity through enamine and iminium ion intermediates. nih.govbeilstein-journals.org

Chiral 2,5-disubstituted pyrrolidines, which can be synthesized from precursors like this compound, have been developed as highly effective organocatalysts. rsc.org These catalysts have been successfully applied in enantioselective Michael additions of aldehydes and nitromethane (B149229) to α,β-unsaturated aldehydes, achieving excellent yields and high enantioselectivity (up to >99% ee). nih.govrsc.org The stereochemistry at the C2 and C5 positions of the pyrrolidine ring is crucial for controlling the stereochemical outcome of the reaction, making these compounds highly valuable for the synthesis of chiral molecules. nih.gov

Potential Applications in Advanced Materials Science

While direct applications of this compound in materials science are not extensively documented, its structure suggests significant potential in this field. Dicarboxylic acids and their esters are fundamental monomers for the synthesis of polymers and building blocks for porous materials.

Monomers for Polyamides and Polyesters: The compound could potentially be used as a monomer in polymerization reactions. After hydrolysis of the esters to the dicarboxylic acid, it can react with diamines to form novel polyamides. The pyrrolidine ring would be incorporated into the polymer backbone, imparting unique properties such as increased rigidity and thermal stability. Similarly, the corresponding diol (from reduction of the esters) could be used with dicarboxylic acids to form polyesters.

Linkers for Metal-Organic Frameworks (MOFs): There is growing interest in using functionalized linkers to construct MOFs with tailored properties. MOFs are crystalline materials composed of metal ions or clusters connected by organic linkers. Related dicarboxylate compounds, such as 2,5-pyridinedicarboxylic acid and 2,5-disulfhydrylbenzene-1,4-dicarboxylic acid, have been successfully used as linkers to build porous frameworks. rsc.orgrsc.org By analogy, pyrrolidine-2,5-dicarboxylic acid (obtained from hydrolysis of the diethyl ester) could serve as a flexible, aliphatic, and chiral linker. The use of such a linker could lead to the formation of chiral MOFs, which are highly sought after for applications in enantioselective separations and asymmetric catalysis. The nitrogen atom within the pyrrolidine ring also offers an additional site for post-synthetic modification of the framework.

Table 3: Summary of Research Applications and Potential

Area of Research Specific Application Key Findings / Potential
Organic Synthesis Synthetic Intermediate Precursor for complex heterocycles like tricyclic aziridines. mdpi.com
Medicinal Chemistry Scaffold for Drug Discovery Precursor for DPP-IV inhibitors (diabetes) and potential JAK inhibitors (proliferative disorders). mdpi.comnih.gov
Asymmetric Catalysis Chiral Ligand Synthesis Chiral backbone is ideal for creating ligands for stereoselective metal catalysis.
Materials Science MOF Linker Potential as a flexible, aliphatic, and chiral linker for novel Metal-Organic Frameworks. rsc.orgrsc.org
Materials Science Polymer Monomer Can be converted to a dicarboxylic acid or diol for synthesizing polyamides or polyesters.

Future Perspectives and Emerging Research Directions

Development of Novel and Efficient Synthetic Routes

The synthesis of the pyrrolidine (B122466) skeleton continues to be an area of active innovation, with a focus on improving efficiency, yield, and access to diverse derivatives. While conventional methods often involve the cyclization of linear precursors, emerging research highlights novel strategies such as skeletal editing and process optimization. osaka-u.ac.jpevitachem.com

One innovative approach involves a base-induced ring contraction of a 1,4-thiazine precursor. This method provides an unexpected and efficient route to the pyrrole (B145914) core, which can subsequently be reduced to the target pyrrolidine structure. Another cutting-edge strategy is the photo-promoted ring contraction of abundant and inexpensive pyridines using a silylborane reagent, which affords functionalized pyrrolidine derivatives suitable for further modification. osaka-u.ac.jpnih.govrepec.org These skeletal editing techniques represent a significant leap forward, providing access to complex pyrrolidine structures from readily available starting materials. osaka-u.ac.jp

For industrial-scale production, efficiency and scalability are paramount. The adoption of continuous flow reactors is being explored to enhance the synthesis of Diethyl pyrrolidine-2,5-dicarboxylate hydrochloride. evitachem.com This technology allows for better control over reaction conditions, leading to improved purity and higher yields while facilitating safer and more efficient manufacturing processes. evitachem.com

Table 1: Emerging Synthetic Routes for Pyrrolidine Scaffolds.

Rational Design of this compound Derivatives for Enhanced Bioactivity

The inherent stereochemistry and three-dimensional nature of the pyrrolidine scaffold make it an excellent starting point for the rational design of new therapeutic agents. nih.gov By strategically modifying the core structure of this compound, researchers are developing derivatives with highly specific biological activities targeting a range of diseases.

A significant area of research is in the treatment of autoimmune diseases. Through structure-based drug design, derivatives of pyrrolidine-2,5-dione have been synthesized as potent inhibitors of Tumor Necrosis Factor-α (TNF-α), a key cytokine in inflammatory conditions like rheumatoid arthritis. nih.gov These compounds are optimized for strong binding affinity and have been shown to block TNF-α signaling pathways. nih.gov

In the field of neuropharmacology, derivatives known as diethyl (pyrrolidin-2-yl)phosphonates are being developed as highly selective ligands for imidazoline (B1206853) I2 receptors. nih.gov These receptors are implicated in a variety of neurological disorders, and novel phosphonate (B1237965) derivatives have demonstrated promising pharmacological properties in preclinical models of neurodegeneration and Alzheimer's disease. nih.gov The synthesis of these complex molecules showcases the ability to fine-tune the pyrrolidine structure to achieve specific interactions with biological targets. nih.gov Furthermore, other modified pyrrolidines, such as hydroxylated derivatives, have been investigated as potential inhibitors of α-glucosidases, suggesting a role in managing blood glucose levels. mdpi.com

Table 2: Bioactive Derivatives Based on the Pyrrolidine Scaffold.

Integration of Machine Learning and AI in Compound Design and Reaction Prediction

The landscape of drug discovery and chemical synthesis is being revolutionized by artificial intelligence (AI) and machine learning (ML). nih.govnih.gov These computational tools offer the potential to dramatically accelerate the design-make-test-analyze cycle for new molecules like derivatives of this compound. nih.gov

One of the most exciting applications is in de novo drug design. Generative models, such as recurrent neural networks (RNNs), can be trained on vast libraries of known chemical structures to generate novel molecules with desired properties. researchgate.net This "inverse design" approach allows researchers to specify target characteristics—such as high bioactivity and low toxicity—and have the AI propose new, synthetically feasible pyrrolidine derivatives that meet these criteria. mdpi.comresearchgate.net These models can effectively explore a vast chemical space to identify promising candidates for synthesis and testing. nih.gov

Beyond designing new molecules, AI is also being used to predict the outcomes of chemical reactions. Forward-reaction prediction models can anticipate the product of a given set of reactants and conditions, while retrosynthesis programs can devise complete synthetic pathways to a target molecule. nih.gov By training these models on large datasets of published and proprietary reaction data, their predictive accuracy can be continually improved. nih.gov This integration of AI promises to reduce failures in the lab, optimize reaction conditions, and uncover novel, more efficient synthetic routes, thereby saving significant time and resources. nih.govresearchgate.net

Exploration of New Catalytic Roles and Applications

The pyrrolidine scaffold is not only a component of bioactive molecules but also a privileged motif in the field of organocatalysis. nih.govresearchgate.net The development of chiral pyrrolidine-based catalysts derived from structures like this compound is a burgeoning area of research, with significant implications for asymmetric synthesis.

Chiral cis-2,5-disubstituted pyrrolidine derivatives have been shown to be highly effective organocatalysts for enantioselective reactions, such as the Michael addition of aldehydes to nitroolefins, achieving excellent yields and high enantioselectivity. nih.gov The stereochemistry of the pyrrolidine ring is transferred to the product, allowing for the controlled synthesis of specific enantiomers, which is critical in pharmaceutical development. The modular nature of these catalysts allows their structure to be tuned to optimize reactivity and selectivity for a wide variety of chemical transformations. nih.gov

Researchers are also exploring the use of metal-pyrrolidine complexes in catalysis. Chiral gold(I) complexes incorporating a 2,5-diarylpyrrolidine moiety have been successfully used in enantioselective intramolecular cycloadditions. nih.gov Furthermore, platinum-based binary catalytic systems are being used to drive cascade reactions that efficiently construct complex pyrrolidine derivatives from alkynamine precursors. nih.gov This expansion into both organocatalysis and transition-metal catalysis highlights the versatility of the pyrrolidine framework as a powerful tool for modern synthetic chemistry. acs.orgnih.gov

Q & A

Basic Research Questions

Q. What are the optimized reaction conditions for synthesizing diethyl pyrrolidine-2,5-dicarboxylate derivatives via one-pot multicomponent reactions?

  • Methodological Answer : this compound derivatives are synthesized via one-pot reactions involving cyclocondensation of ethyl cyanoacetate, aldehydes, and amines. Key conditions include:

  • Catalyst : Lewis acids (e.g., BF₃·Et₂O) or organocatalysts to enhance regioselectivity .
  • Solvent : Ethanol or methanol under reflux (70–90°C) for 6–12 hours .
  • Workup : Purification via column chromatography (silica gel, hexane/ethyl acetate) yields products with >75% purity.
  • Monitoring : Reaction progress is tracked by TLC and confirmed via NMR (δ 1.2–1.4 ppm for ester methyl groups) .

Q. How can NMR and IR spectroscopy resolve structural ambiguities in this compound derivatives?

  • Methodological Answer :

  • ¹H NMR : Distinct peaks for ester methyl groups (δ 1.2–1.4 ppm), pyrrolidine ring protons (δ 3.0–4.0 ppm), and substituents (e.g., aryl protons at δ 7.0–8.0 ppm) .
  • ¹³C NMR : Carbonyl carbons (δ 165–175 ppm) and quaternary carbons (δ 60–80 ppm) confirm ester and pyrrolidine connectivity .
  • IR : Strong absorptions at 1720–1740 cm⁻¹ (C=O stretch) and 2250 cm⁻¹ (C≡N, if cyano-substituted) .

Q. What crystallization techniques are effective for obtaining high-purity this compound single crystals?

  • Methodological Answer :

  • Slow Evaporation : Dissolve the compound in a 1:1 dichloromethane/hexane mixture and allow slow evaporation at 4°C .
  • X-ray Diffraction : Use SHELX-2018 for structure refinement. Key parameters: R-factor <5%, resolution <1.0 Å .

Advanced Research Questions

Q. How can computational modeling (DFT) predict the regioselectivity of substituents in this compound synthesis?

  • Methodological Answer :

  • Software : Gaussian 16 or ORCA for geometry optimization at the B3LYP/6-311+G(d,p) level .
  • Transition State Analysis : Calculate activation energies for competing pathways (e.g., para vs. meta substitution on aryl groups). Lower ΔG‡ values correlate with dominant products .
  • NBO Analysis : Electron density maps reveal steric/electronic effects driving regioselectivity .

Q. What strategies resolve contradictions between spectroscopic data and crystallographic results for this compound derivatives?

  • Methodological Answer :

  • Case Study : If NMR suggests equatorial substituents but X-ray shows axial conformation:
  • Dynamic Effects : Variable-temperature NMR (VT-NMR) detects ring puckering or fluxional behavior .
  • Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., C–H···O) influencing solid-state vs. solution structures .

Q. How can this compound derivatives be functionalized for enzyme inhibition studies?

  • Methodological Answer :

  • Targeted Modifications :
  • Introduce sulfonamide groups (-SO₂NH₂) at the pyrrolidine nitrogen for carbonic anhydrase inhibition .
  • Attach fluorophores (e.g., dansyl chloride) for fluorescence-based binding assays .
  • Assay Design : Use SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to measure binding constants (Kd ≈ 10⁻⁶–10⁻⁹ M) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.